molecular formula C7H6FN3 B14856215 2-(Aminomethyl)-6-fluoroisonicotinonitrile

2-(Aminomethyl)-6-fluoroisonicotinonitrile

Cat. No.: B14856215
M. Wt: 151.14 g/mol
InChI Key: DAUKJGJUUUMGEP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluoroisonicotinonitrile is an organic compound that features a fluorine atom, an aminomethyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-fluoroisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-fluoroisonicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-fluoroisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce aminomethyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-fluoroisonicotinonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluoroisonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    6-Fluoroisonicotinonitrile: Lacks the aminomethyl group, affecting its biological activity and applications.

    2-(Aminomethyl)phenol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical behavior.

Uniqueness

2-(Aminomethyl)-6-fluoroisonicotinonitrile is unique due to the presence of both the fluorine atom and the aminomethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

2-(aminomethyl)-6-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C7H6FN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,4,10H2

InChI Key

DAUKJGJUUUMGEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)F)C#N

Origin of Product

United States

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